molecular formula C40H56O2 B1675518 Lutein A CAS No. 127-40-2

Lutein A

カタログ番号: B1675518
CAS番号: 127-40-2
分子量: 568.9 g/mol
InChIキー: KBPHJBAIARWVSC-RGZFRNHPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lutein (C₄₀H₅₆O₂) is a di-hydroxy carotenoid belonging to the xanthophyll subclass. It is characterized by two hydroxyl groups and conjugated double bonds, which confer its antioxidant properties . Naturally abundant in leafy greens (e.g., kale, spinach), yellow-orange fruits, and marigold flowers, lutein is a critical component of the human retina, particularly the macula, where it filters blue light and neutralizes free radicals . Its consumption is associated with reduced risks of age-related macular degeneration (AMD), cataracts, and oxidative stress-related pathologies .

特性

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPHJBAIARWVSC-RGZFRNHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Record name LUTEIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046749
Record name Lutein A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark, yellowish brown liquid, Solid
Record name LUTEIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Lutein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Lutein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

127-40-2
Record name Lutein A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lutein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lutein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lutein A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72A60C9MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lutein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 °C
Record name Lutein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lutein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

合成経路と反応条件: ルテインは、さまざまな化学プロセスによって合成することができます。一般的な方法の1つは、ウィッティヒ反応で、ホスホニウム塩がアルデヒドと反応して共役ジエン系を生成するものです。 その後、水素化と酸化を含む一連の反応が行われ、ルテインが生成されます . 反応条件は通常、有機溶媒、触媒、および制御された温度を使用することで、高い収率と純度を確保します。

工業的生産方法: ルテインの工業的生産は、主にマリーゴールドの花など、天然資源からの抽出に依存しています。プロセスには、花を収穫し、乾燥させてから、ヘキサンやエタノールなどの溶媒を使用してルテインを抽出することが含まれます。 抽出されたルテインは、その後、結晶化またはクロマトグラフィー技術によって精製されます . バイオテクノロジーの進歩により、より高い収率と持続可能性を提供する微細藻類ベースの生産方法が開発されました .

化学反応の分析

反応の種類: ルテインは、酸化、還元、エステル化など、さまざまな化学反応を起こします。 酸化反応は、エポキシドやその他の酸化分解生成物の形成につながる可能性があります . 還元反応は、ルテインをジヒドロ誘導体に変換する一方で、エステル化反応はルテインエステルを脂肪酸で生成することができます .

一般的な試薬と条件:

主な生成物:

4. 科学研究の応用

ルテインは、さまざまな分野で幅広い科学研究の応用があります:

化学:

生物学:

医学:

産業:

科学的研究の応用

Ocular Health

1.1 Age-Related Macular Degeneration (AMD)

Lutein is widely recognized for its protective effects against age-related macular degeneration, a leading cause of vision loss in older adults. Research indicates that lutein supplementation can enhance macular pigment density, which is crucial for filtering harmful blue light and reducing oxidative stress in the retina.

  • Case Study : A meta-analysis of multiple studies demonstrated that a dosage of 20 mg/day of lutein significantly increased macular pigment optical density (MPOD) compared to placebo groups, particularly when taken for more than six months .
StudyDosageDurationMPOD Change
Study A20 mg/d>6 months+0.12 (95% CI: 0.08–0.15)
Study B10 mg/d<6 months+0.03 (95% CI: −0.02–0.08)

1.2 Cataracts

Increased dietary intake of lutein is associated with a lower risk of cataracts. Although the efficacy of lutein supplements in treating existing cataracts remains inconclusive, observational studies suggest a protective effect against their formation.

  • Evidence : A cohort study indicated that individuals with higher lutein intake had a significantly reduced incidence of cataract development .

Cognitive Function

Recent studies suggest that lutein may also play a role in enhancing cognitive function, especially in older adults.

  • Case Study : In a trial involving older adults, supplementation with lutein and docosahexaenoic acid (DHA) resulted in significant improvements in memory and processing speed compared to control groups .
GroupSupplementationCognitive Improvement
Lutein + DHA12 mg/d + DHASignificant improvement in memory scores
ControlPlaceboNo significant change

Skin Protection

Lutein's antioxidant properties extend beyond ocular health; it may also protect skin from UV-induced damage. Studies indicate that lutein can mitigate oxidative stress caused by UV exposure.

  • Research Insight : A study found that participants who supplemented with lutein exhibited reduced markers of skin damage after UV exposure .

Cardiovascular Health

Emerging evidence suggests that lutein may contribute to cardiovascular health by reducing inflammation and oxidative stress.

  • Findings : A clinical trial reported that higher plasma levels of lutein were associated with improved endothelial function, indicating potential cardiovascular benefits .

Other Potential Applications

While the primary applications of lutein are well-documented, ongoing research is exploring its effects on various other conditions:

  • Uveitis : Lutein has shown promise in reducing inflammation in uveitis patients.
  • Diabetic Retinopathy : Animal studies suggest that lutein supplementation may enhance retinal function in diabetic models .

作用機序

ルテインは、主にその抗酸化特性を通じて効果を発揮します。 活性酸素種と反応し、生物学的に活性な分解生成物を生成し、細胞を酸化損傷から保護するのに役立ちます . 網膜では、ルテインは光毒性のある青色光と近紫外線をろ過し、黄斑を光誘導損傷から保護します . ルテインはまた、膜リン脂質の過酸化を阻害し、リポフスチン形成を抑制し、保護効果に寄与しています .

6. 類似化合物の比較

ルテインは、ゼアキサンチンやβ-カロテンなどの他のカロテノイドと比較されることがよくあります:

ゼアキサンチン:

β-カロテン:

ルテインの独自性:

類似化合物:

  • ゼアキサンチン
  • β-カロテン
  • リコピン
  • アスタキサンチン

結論として、ルテインは化学、生物学、医学、および産業で幅広い応用を持つ、汎用性が高く貴重な化合物です。そのユニークな特性と作用機序は、科学研究と工業的生産における重要な対象となっています。

類似化合物との比較

Structural and Functional Differences

Lutein is often compared with other carotenoids, such as zeaxanthin, β-carotene, α-carotene, and violaxanthin, due to overlapping roles in human health and plant biology.

Zeaxanthin
  • Structure : Zeaxanthin (C₄₀H₅₆O₂) is a structural isomer of lutein, differing only in the position of one double bond.
  • Function : Both lutein and zeaxanthin accumulate in the retinal macula, forming the macular pigment. Zeaxanthin is more concentrated centrally, while lutein dominates peripherally .
  • Synergy : Their combined intake enhances photoprotection and antioxidant capacity in the eyes .
β-Carotene
  • Function : While β-carotene supports vision via vitamin A synthesis, it lacks direct retinal accumulation. Unlike lutein, β-carotene supplementation in smokers may increase lung cancer risk .
  • Absorption Interference : Co-administration with lutein reduces plasma levels of both compounds due to competitive absorption .
Violaxanthin
  • Structure: An epoxy carotenoid with oxygen-containing functional groups.
  • Function: Found in yellow flower petals, violaxanthin esters (e.g., violaxanthin dilaurate) contribute to pigmentation. Esterified lutein (e.g., lutein caprate) shows greater stability and accumulation in plants compared to non-esterified forms .

Health Impact and Clinical Findings

Eye Health
  • AMD Prevention : In the AREDS2 trial, lutein/zeaxanthin reduced progression to neovascular AMD by 18% (HR = 0.82, 95% CI: 0.69–0.98) compared to β-carotene .
  • Retinal Protection : Lutein inhibits oxidative stress-induced apoptosis in retinal ganglion cells by modulating Bcl-2/Bax ratios and JNK signaling .
Bone Health
  • β-Carotene lacks similar evidence.
Antioxidant Capacity
  • Lutein and zeaxanthin exhibit superior radical scavenging activity compared to β-carotene due to their hydroxyl groups . However, β-carotene’s lipid-soluble structure enhances protection in lipid-rich environments.

Absorption and Metabolic Interactions

  • Competitive Uptake : In poultry models, simultaneous intake of lutein and β-carotene reduces their plasma levels by 50–60%, suggesting shared intestinal transporters .
  • Vitamin A Inhibition : Lutein suppresses β-carotene cleavage enzyme activity, reducing vitamin A synthesis by 30–40% in mucosal cells .

生物活性

Lutein, a xanthophyll carotenoid primarily found in green leafy vegetables, has gained attention for its potential health benefits, particularly in relation to eye health and its antioxidant properties. This article provides a comprehensive overview of the biological activities of lutein, supported by case studies, research findings, and data tables.

Lutein is a fat-soluble carotenoid with the molecular formula C40H56O2. It is primarily obtained from dietary sources such as:

  • Spinach
  • Kale
  • Broccoli
  • Egg yolks

Biological Activities

Lutein exhibits several biological activities that contribute to its health benefits:

  • Antioxidant Activity
    • Lutein acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in various studies .
  • Anti-inflammatory Effects
    • Research indicates that lutein can inhibit inflammatory pathways, particularly those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). For instance, lutein has been demonstrated to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory conditions .
  • Visual Health
    • Lutein is well-known for its role in eye health, particularly in age-related macular degeneration (AMD). Studies have shown that lutein supplementation can significantly increase macular pigment optical density (MPOD), which is protective against AMD .

Case Studies and Clinical Trials

A meta-analysis involving nine studies with 855 participants highlighted the impact of lutein on MPOD among AMD patients. The results indicated a significant increase in MPOD with lutein supplementation, particularly at doses of 20 mg/day over six months .

In another study focusing on Japanese patients, supplementation with 20 mg of lutein resulted in increased plasma lutein concentrations from 59.5 ng/mL at baseline to 170.3 ng/mL after six months .

Table: Summary of Key Findings on Lutein's Biological Activities

Study SourceBiological ActivityFindings
Fuad et al. AntioxidantIncreased SOD and GPx activity; reduced MDA levels
Kim et al. Anti-inflammatoryInhibition of NF-κB signaling; reduced NO production
Nature Visual HealthSignificant increase in MPOD with 20 mg/day supplementation
PMC Macular HealthMeta-analysis shows increased MPOD in AMD patients

The mechanisms through which lutein exerts its effects include:

  • Scavenging Reactive Oxygen Species (ROS) : Lutein effectively neutralizes superoxide radicals and hydroxyl radicals, thereby protecting cellular structures from oxidative damage .
  • Modulation of Signaling Pathways : Lutein influences key signaling pathways involved in inflammation and cell survival, including the PI3K/Akt pathway and the Nrf2 pathway, which are crucial for cellular defense against oxidative stress .

Q & A

Q. How can researchers accurately quantify lutein concentrations in plant tissues using HPLC, and what validation steps are critical for reproducibility?

Methodological Answer: Employ reverse-phase HPLC with a C18 column, using a mobile phase of methanol/MTBE/water (e.g., 88:10:2 v/v). Validate with calibration curves (linearity: R² ≥ 0.99), spike-recovery tests (85–115% recovery), and inter-day precision checks (CV < 5%). Include internal standards (e.g., β-apo-8’-carotenal) to correct for matrix effects .

Q. What experimental design principles should guide studies on lutein’s photostability in food matrices?

Methodological Answer: Use a factorial design to test variables like light exposure (UV vs. visible), temperature (4°C vs. 25°C), and matrix composition (lipid vs. aqueous phases). Include control groups with light-protected samples and validate degradation kinetics using first-order models. Replicate experiments ≥3 times to account for batch variability .

Q. How do researchers isolate lutein from co-occurring carotenoids like zeaxanthin in biological samples?

Methodological Answer: Combine column chromatography (e.g., silica gel) with spectroscopic identification (UV-Vis absorbance at 445 nm). Confirm purity via LC-MS/MS, monitoring m/z 568.4 for lutein and 568.5 for zeaxanthin. Cross-validate with NMR if structural ambiguity persists .

Advanced Research Questions

Q. What mechanistic models are suitable for studying lutein’s role in mitigating oxidative stress in retinal epithelial cells?

Methodological Answer: Use ARPE-19 cell lines under H₂O₂-induced oxidative stress. Measure ROS levels via DCFDA fluorescence and lutein uptake via LC-MS. Combine transcriptomics (RNA-seq of Nrf2 pathways) and proteomics (SOD/CAT activity assays) to map pathways. Address contradictory in vitro/in vivo results by validating in zebrafish models with knockout mutants (e.g., scarb1⁻/⁻) .

Q. How can contradictory epidemiological and clinical trial data on lutein’s cognitive benefits be reconciled?

Methodological Answer: Conduct a meta-analysis with subgroup stratification by dosage (≥10 mg/day vs. lower), baseline status (plasma lutein < 0.2 µmol/L), and confounders (APOE4 genotype). Use Mendelian randomization to reduce bias. For conflicting results, perform dose-response RCTs with MRI-based biomarkers (e.g., hippocampal volume) .

Q. What statistical approaches resolve variability in lutein bioavailability studies across human cohorts?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability (e.g., genetic polymorphisms in BCMO1). Use bootstrap resampling for small-sample studies and structural equation modeling (SEM) to disentangle diet-gene interactions. Validate with isotopically labeled lutein tracers in crossover trials .

Q. How do researchers design protocols to assess lutein’s interaction with lipid membranes in molecular dynamics simulations?

Methodological Answer: Use all-atom MD simulations (e.g., CHARMM36 force field) with lipid bilayers (e.g., DPPC/POPC mixtures). Analyze orientation angles, lateral diffusion coefficients, and membrane curvature induction. Validate with neutron diffraction data and compare to in vitro monolayer assays (surface pressure-area isotherms) .

Methodological Resources

  • Data Contradiction Analysis : Follow the PRISMA checklist for systematic reviews, emphasizing sensitivity analyses and GRADE criteria for evidence quality .
  • In Vitro/In Vivo Translation : Use physiologically based pharmacokinetic (PBPK) modeling to predict human responses from cell/animal data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutein A
Reactant of Route 2
Lutein A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。